molecular formula C5H11NO2S B1213458 Methylthioacetylaminoethanol CAS No. 71524-68-0

Methylthioacetylaminoethanol

Cat. No.: B1213458
CAS No.: 71524-68-0
M. Wt: 149.21 g/mol
InChI Key: UHHRSUUEPPDGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylthioacetylaminoethanol is a chemical compound with the molecular formula C5H11NO2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . This compound is characterized by the presence of a methylthio group, an acetyl group, an amino group, and an ethanol moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylthioacetylaminoethanol typically involves the reaction of methylthioacetic acid with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methylthioacetylaminoethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylthioacetylaminoethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.

    Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug development for targeting specific biochemical pathways.

    Industry: This compound is used as a corrosion inhibitor and in the formulation of specialty chemicals

Mechanism of Action

The mechanism of action of methylthioacetylaminoethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that alter their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylthioacetylaminoethanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-methylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-4-5(8)6-2-3-7/h7H,2-4H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHRSUUEPPDGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221765
Record name Methylthioacetylaminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71524-68-0
Record name Methylthioacetylaminoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071524680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthioacetylaminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylthioacetylaminoethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methylthioacetylaminoethanol
Reactant of Route 3
Reactant of Route 3
Methylthioacetylaminoethanol
Reactant of Route 4
Reactant of Route 4
Methylthioacetylaminoethanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methylthioacetylaminoethanol
Reactant of Route 6
Reactant of Route 6
Methylthioacetylaminoethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.